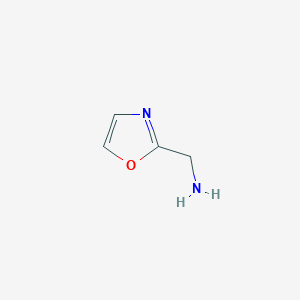
Chlorhydrate de 1-(pyridin-3-yl)pipérazine
Vue d'ensemble
Description
1-(Pyridin-3-yl)piperazine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClN₃. It appears as a white crystalline solid that is soluble in water and some organic solvents. This compound is widely used in the pharmaceutical field due to its ability to modulate neurotransmitter activity, which can improve mood and emotional states, making it useful for treating conditions such as depression and anxiety .
Applications De Recherche Scientifique
1-(Pyridin-3-yl)piperazine hydrochloride has several scientific research applications:
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown binding affinity towards α1-, α2-adrenergic and 5-ht1a receptors . These receptors play crucial roles in the nervous system, influencing mood and emotional states.
Mode of Action
It’s suggested that it may work by modulating the activity of neurotransmitters, thereby improving mood and emotional states . This is a common mechanism of action for compounds that interact with adrenergic and serotonin receptors.
Pharmacokinetics
Its solubility in water and some organic solvents suggests that it may have good bioavailability.
Result of Action
It’s suggested that it may have antidepressant and anti-anxiety effects due to its potential interaction with adrenergic and serotonin receptors .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-3-yl)piperazine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dry, ventilated, and cool place, away from acids and oxidizing agents . It’s also important to note that it has a certain level of toxicity and should be handled with appropriate personal protective measures .
Analyse Biochimique
Biochemical Properties
1-(Pyridin-3-yl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand that can interact with various enzymes and proteins. It has been shown to act as a potent and selective antagonist of α2-adrenergic receptors . This interaction is crucial as it can influence the signaling pathways mediated by these receptors. Additionally, 1-(Pyridin-3-yl)piperazine hydrochloride can bind to other biomolecules, such as transporters and ion channels, affecting their function and regulation.
Cellular Effects
The effects of 1-(Pyridin-3-yl)piperazine hydrochloride on cells are diverse and depend on the cell type and context. In neuronal cells, it can modulate neurotransmitter release by inhibiting α2-adrenergic receptors, leading to increased levels of norepinephrine and dopamine . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as immune cells, 1-(Pyridin-3-yl)piperazine hydrochloride may influence cytokine production and cell proliferation.
Molecular Mechanism
At the molecular level, 1-(Pyridin-3-yl)piperazine hydrochloride exerts its effects primarily through binding interactions with specific receptors and enzymes. By acting as an antagonist of α2-adrenergic receptors, it prevents the binding of endogenous ligands, thereby inhibiting receptor activation and downstream signaling . This inhibition can lead to changes in gene expression and cellular responses. Additionally, 1-(Pyridin-3-yl)piperazine hydrochloride may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-3-yl)piperazine hydrochloride can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have shown that 1-(Pyridin-3-yl)piperazine hydrochloride can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-yl)piperazine hydrochloride in animal models are dose-dependent. At low doses, it can selectively inhibit α2-adrenergic receptors without causing significant adverse effects . At higher doses, the compound may exhibit toxicity, leading to adverse effects such as altered behavior, reduced motor function, and potential organ damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(Pyridin-3-yl)piperazine hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 1-(Pyridin-3-yl)piperazine hydrochloride, affecting its efficacy and safety.
Transport and Distribution
Within cells and tissues, 1-(Pyridin-3-yl)piperazine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its biological activity. For example, the compound may be actively transported into certain cell types, leading to higher intracellular concentrations and enhanced effects.
Subcellular Localization
The subcellular localization of 1-(Pyridin-3-yl)piperazine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane to interact with surface receptors or be transported to the nucleus to influence gene expression. Understanding the subcellular distribution of 1-(Pyridin-3-yl)piperazine hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(Pyridin-3-yl)piperazine hydrochloride typically involves the reaction of piperazine with pyridine. The process can be summarized as follows :
- Combine piperazine and pyridine in a 1:1 molar ratio in a reaction vessel.
- Heat the reaction mixture in an appropriate solvent or reaction medium, usually at temperatures ranging from room temperature to the boiling point of the solvent.
- Maintain the temperature and stirring conditions for a specific period.
- After the reaction is complete, cool the mixture and crystallize the product by adding an acidic solution.
- Collect, wash, and dry the crystalline product to obtain pure 1-(Pyridin-3-yl)piperazine hydrochloride.
Analyse Des Réactions Chimiques
1-(Pyridin-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: This compound is used as a building block for the synthesis of various biologically active derivatives.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are designed for their anti-tubercular activity.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds are effective dipolarophiles for pyridine N-imine reactions.
1-(Pyridin-3-yl)piperazine hydrochloride is unique due to its specific binding affinity and modulation of neurotransmitter receptors, making it particularly useful in the treatment of mood disorders .
Propriétés
IUPAC Name |
1-pyridin-3-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOFABHFDQSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598679 | |
| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010133-97-7 | |
| Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)


![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)



